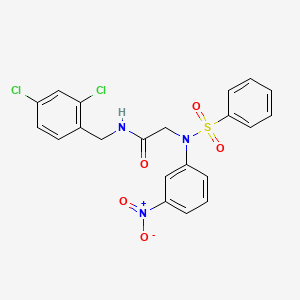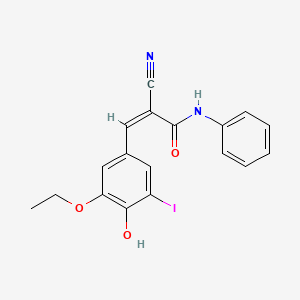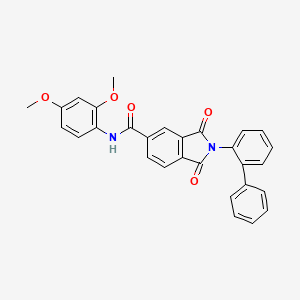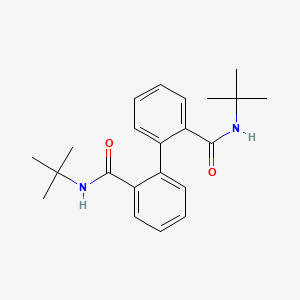![molecular formula C25H28N2O5S B3737395 N~2~-(3,4-dimethoxyphenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3737395.png)
N~2~-(3,4-dimethoxyphenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Beschreibung
The compound is a complex organic molecule with multiple functional groups. It contains a glycinamide group (NH2-CH2-CO-NH2), which is a derivative of the amino acid glycine, attached to three different phenyl groups (rings of six carbon atoms). Two of these phenyl groups are substituted with methoxy groups (O-CH3) and methyl groups (CH3), and one is substituted with a sulfonyl group (SO2) attached to a methylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl compounds. These could be reacted with the necessary reagents to introduce the methoxy, methyl, and sulfonyl groups. The resulting compounds could then be combined with glycinamide under suitable conditions to form the final product .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The phenyl rings would likely be planar, while the glycinamide group could adopt different conformations depending on the conditions. The methoxy, methyl, and sulfonyl groups would add further complexity to the structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The phenyl rings could participate in electrophilic aromatic substitution reactions, while the methoxy and methyl groups could be involved in nucleophilic substitution reactions. The glycinamide group could potentially undergo reactions involving the amide nitrogen or the carbonyl carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent used. The presence of the polar amide groups and nonpolar phenyl rings could give it interesting properties .Eigenschaften
IUPAC Name |
2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-17-9-12-21(13-10-17)33(29,30)27(20-11-14-22(31-4)23(15-20)32-5)16-24(28)26-25-18(2)7-6-8-19(25)3/h6-15H,16H2,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTIWZZYSVVQGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC=C2C)C)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,5-dichlorophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B3737313.png)
![N~1~-(4-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3737317.png)
![ethyl 2-{[(2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B3737319.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B3737326.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3737329.png)


![N~1~-(4-ethoxyphenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3737361.png)
![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3737368.png)

![N-benzyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3737402.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B3737415.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-methylbenzyl)benzamide](/img/structure/B3737422.png)
